

# Application Note: High-Performance Liquid Chromatography for the Quantification of Sulfamoxole

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## Compound of Interest

Compound Name: Sulfamoxole

Cat. No.: B1682701

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## Introduction

**Sulfamoxole** is a sulfonamide antibiotic used in the treatment of bacterial infections. Accurate and reliable quantification of **Sulfamoxole** in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for this purpose, offering high specificity, sensitivity, and reproducibility. This application note provides a comprehensive overview of a validated Reverse-Phase HPLC (RP-HPLC) method for the determination of **Sulfamoxole**.

## Principle of the Method

The method utilizes RP-HPLC with UV detection. The separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobicity. A mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is used to elute **Sulfamoxole** from the column. The concentration of **Sulfamoxole** is determined by measuring its absorbance at a specific wavelength using a UV detector.

## Chromatographic Conditions

A summary of typical chromatographic conditions for the analysis of **Sulfamoxole** is presented in the table below. These parameters can be adapted and optimized depending on the specific

instrumentation and sample matrix.

Parameter	Recommended Conditions
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Acetonitrile : Water (pH adjusted to 3.5 with phosphoric acid) (60:40, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30 °C
Detection Wavelength	254 nm
Run Time	10 minutes

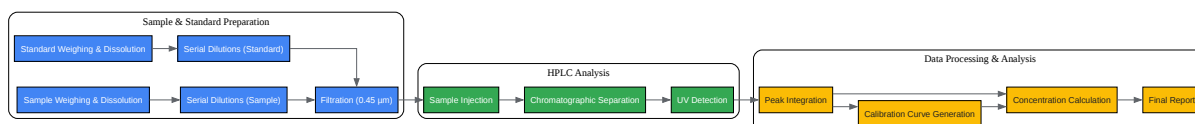
## Method Validation Summary

The described method has been validated according to the International Council for Harmonisation (ICH) guidelines. A summary of the validation parameters is provided below.

Validation Parameter	Result
Linearity (Concentration Range)	5 - 70 µg/mL
Correlation Coefficient ( $r^2$ )	≥ 0.999
Accuracy (% Recovery)	98.0 - 102.0%
Precision (% RSD)	< 2.0%
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.3 µg/mL
Specificity	No interference from common excipients

## Experimental Workflow

The general workflow for the quantification of **Sulfamoxole** using HPLC is depicted in the following diagram.



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